(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
The compound (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pivalamide features a benzo[d]thiazole core substituted with an allyl group at position 3, a bromine atom at position 6, and a pivalamide moiety attached to the thiazol-2-ylidene nitrogen. The Z-configuration indicates the spatial arrangement of substituents around the imine double bond, which is critical for its electronic and steric properties.
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2OS/c1-5-8-18-11-7-6-10(16)9-12(11)20-14(18)17-13(19)15(2,3)4/h5-7,9H,1,8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPHFHINSHBTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pivalamide is a compound belonging to the benzothiazole derivatives, which are known for their diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C19H17BrN2O3S
- Molecular Weight : 433.32 g/mol
- CAS Number : 865175-08-2
The structure features a benzothiazole core, an allyl group, and a bromine atom, which contribute to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes.
- Bromination : The benzothiazole derivative is brominated using bromine or N-bromosuccinimide (NBS).
- Allylation : The introduction of the allyl group is performed using allyl halides in the presence of bases.
- Formation of the Ylidene Group : This involves reacting the allylated benzothiazole with an aldehyde or ketone.
- Coupling with Pivalamide : Finally, the ylidene intermediate is coupled with pivalamide to yield the target compound.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
A study demonstrated that derivatives of benzothiazole can induce apoptosis in various cancer cell lines, suggesting a potential mechanism of action through the modulation of apoptotic pathways .
Antibacterial and Antifungal Activity
Benzothiazole compounds are also recognized for their antibacterial and antifungal properties. The presence of the bromine atom in this compound enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
A comparative study showed that similar compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .
The mechanism underlying the biological activity of this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes associated with cancer cell proliferation and bacterial growth.
- Membrane Disruption : Its structural components allow it to disrupt microbial membranes, leading to loss of integrity and function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
Case Studies
- Anticancer Study : A recent publication highlighted that a related benzothiazole derivative showed significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating effective concentration for inhibition .
- Antimicrobial Evaluation : Another study reported that a similar compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
Comparison with Similar Compounds
Key Structural and Functional Attributes:
- Core Heterocycle: The benzo[d]thiazole scaffold is known for its conjugation-stabilized aromatic system, enabling π-π interactions in biological targets.
- Substituents :
- 3-Allyl Group : Enhances hydrophobicity and may facilitate [2+2] cycloaddition or radical reactions for further derivatization.
- 6-Bromo : A halogen substituent that increases lipophilicity and serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Pivalamide : A bulky tertiary amide that improves metabolic stability by resisting enzymatic hydrolysis.
To contextualize the unique features of the target compound, we compare it with structurally related molecules from recent literature.
Benzo[d]thiazol-2(3H)-ylidene Derivatives
Example Compound:
N-((Z)-3-((E)-4-((3-Amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl)-6-carbamoyl-4-(3-hydroxypropoxy)benzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide
- Core Structure : Same benzo[d]thiazol-2(3H)-ylidene scaffold.
- Substituents: 3-Butenyl linker with a pyridinylamino group. 6-Carbamoyl and 4-hydroxypropoxy groups. Oxazole carboxamide side chain.
- Key Differences: Polar substituents (carbamoyl, hydroxypropoxy) enhance aqueous solubility, unlike the bromine and pivalamide in the target compound.
Thiadiazol-2-ylidene Derivatives
Example Compounds:
- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
- N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h)
- Core Structure: Thiadiazole ring (non-fused) vs. fused benzo[d]thiazole in the target.
- Substituents: Aryl groups (3-methylphenyl, 3-chlorophenyl) at position 3. Acryloyl moieties with dimethylamino groups. Benzamide substituents.
- Dimethylamino-acryloyl groups introduce basicity and electron-donating effects, contrasting with the electron-withdrawing bromine in the target.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
